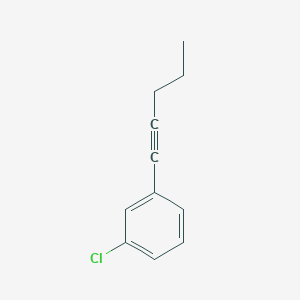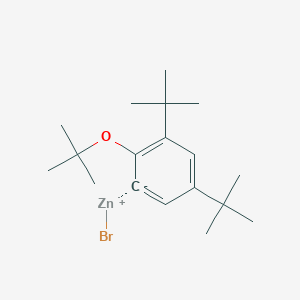
(2-t-Butoxy-3,5-di-tert-butylphenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and stability, making it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide typically involves the reaction of 2-tert-butoxy-3,5-di-tert-butylphenyl bromide with zinc in the presence of THF. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process involves the following steps:
- Dissolving 2-tert-butoxy-3,5-di-tert-butylphenyl bromide in THF.
- Adding zinc powder or zinc bromide to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Transmetalation: Transfers its organic group to other metals, such as palladium or nickel, in catalytic cycles.
Common Reagents and Conditions
Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.
Catalysts: Palladium or nickel complexes.
Solvents: THF, diethyl ether, or other aprotic solvents.
Major Products Formed
The major products formed from these reactions include substituted aromatic compounds, ketones, and alcohols, depending on the electrophile used.
Scientific Research Applications
(2-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide is utilized in various scientific research applications:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of advanced materials, such as polymers and nanomaterials.
Medicinal Chemistry: Involved in the development of new drugs and therapeutic agents.
Catalysis: Serves as a reagent in catalytic processes for the formation of carbon-carbon bonds.
Mechanism of Action
The mechanism of action of (2-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide involves the transfer of its organic group to an electrophile or metal catalyst. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate, leading to the formation of a new carbon-carbon bond. This process is facilitated by the stabilization of the transition state by the zinc atom and the solvent.
Comparison with Similar Compounds
Similar Compounds
- (2-tert-butoxy-3,5-di-tert-butylphenyl)magnesium bromide
- (2-tert-butoxy-3,5-di-tert-butylphenyl)lithium
- (2-tert-butoxy-3,5-di-tert-butylphenyl)boronic acid
Uniqueness
Compared to similar compounds, (2-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide offers unique advantages:
- Stability : More stable than its lithium and magnesium counterparts.
- Reactivity : Provides a good balance of reactivity and selectivity in reactions.
- Versatility : Can be used in a wide range of reactions and applications.
This comprehensive overview highlights the significance of (2-tert-butoxy-3,5-di-tert-butylphenyl)zinc bromide in various fields of scientific research and industrial applications. Its unique properties and reactivity make it a valuable tool for chemists and researchers.
Properties
Molecular Formula |
C18H29BrOZn |
|---|---|
Molecular Weight |
406.7 g/mol |
IUPAC Name |
bromozinc(1+);2,4-ditert-butyl-1-[(2-methylpropan-2-yl)oxy]benzene-6-ide |
InChI |
InChI=1S/C18H29O.BrH.Zn/c1-16(2,3)13-10-11-15(19-18(7,8)9)14(12-13)17(4,5)6;;/h10,12H,1-9H3;1H;/q-1;;+2/p-1 |
InChI Key |
SFRCKIWGOXDKMR-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC(=C([C-]=C1)OC(C)(C)C)C(C)(C)C.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,5,6-Tetrahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B14882932.png)

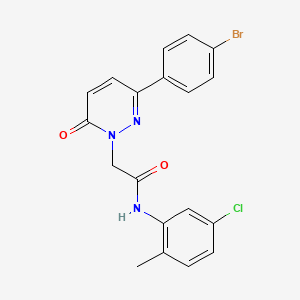
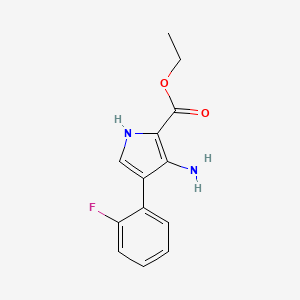
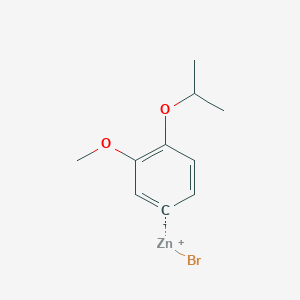
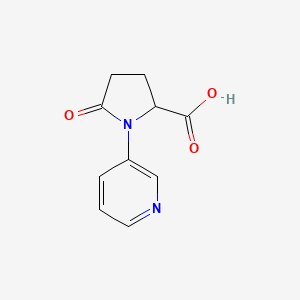
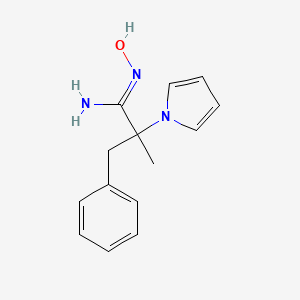
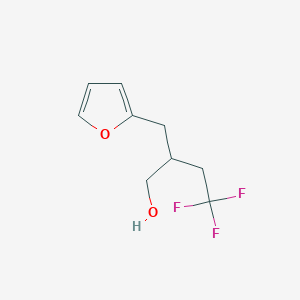

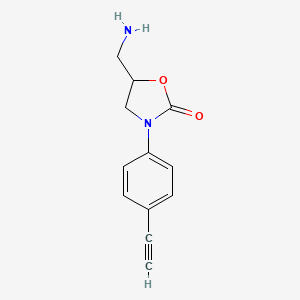
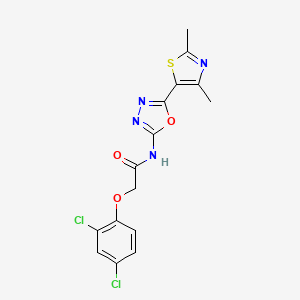
![pivaloyl(-2)[pivaloyl(-3)][pivaloyl(-4)][pivaloyl(-6)]Man1Me](/img/structure/B14883001.png)
![2-(4-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14883005.png)
